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Shanghai, China - New data on Diosuxentan (SC0062), a novel, potent, and selective

endothelin receptor type A (ETA) antagonist, reveals significant reductions in proteinuria in

patients with IgA nephropathy (IgAN) and diabetic kidney disease (DKD). These findings

position Diosuxentan as a potential new therapeutic option, benchmarking favorably against

the current standard of care in preclinical and clinical nephropathy models. This comparison

guide provides an objective analysis of Diosuxentan's performance against established

treatments, supported by experimental data.

Executive Summary
Diosuxentan's mechanism of action, centered on the selective blockade of the endothelin A

receptor, addresses a key pathway in the progression of kidney disease. By inhibiting the

effects of endothelin-1 (ET-1), a potent vasoconstrictor and pro-inflammatory molecule,

Diosuxentan has been shown to modulate renal hemodynamics, counter inflammation and

fibrosis, and ultimately reduce the leakage of protein into the urine (proteinuria), a hallmark of

kidney damage.[1]

Clinical data from the Phase 2 2-SUCCEED study demonstrated that Diosuxentan, when

added to a standard-of-care regimen of angiotensin-converting enzyme inhibitors (ACEi) or

angiotensin receptor blockers (ARBs), resulted in a dose-dependent and statistically significant

reduction in proteinuria in patients with both IgAN and DKD.[1][2][3] Notably, the 20 mg dose of

Diosuxentan showed the most substantial impact.[2][3]
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This performance is particularly noteworthy when compared to the current standard of care,

which primarily relies on renin-angiotensin-aldosterone system (RAAS) inhibitors (ACEis and

ARBs) and, more recently, sodium-glucose cotransporter-2 (SGLT2) inhibitors.[4][5][6][7][8]

While these agents are effective in slowing disease progression, a significant number of

patients continue to have persistent proteinuria, indicating a need for additional therapeutic

strategies.

Comparative Data Analysis
The following tables summarize the performance of Diosuxentan in comparison to standard of

care and other endothelin receptor antagonists in clinical trials for IgA Nephropathy.

Table 1: Change in Urine Protein-to-Creatinine Ratio (UPCR) in IgA Nephropathy Patients

Treatment Study
Baseline
UPCR
(Median)

Treatment
Duration

Placebo-
Corrected
Geometric
Mean Change
from Baseline
in UPCR

Diosuxentan

(SC0062) 5 mg

2-SUCCEED

(Phase 2)
1.2 g/g 24 weeks -22.4%

Diosuxentan

(SC0062) 10 mg

2-SUCCEED

(Phase 2)
1.2 g/g 24 weeks -30.9%

Diosuxentan

(SC0062) 20 mg

2-SUCCEED

(Phase 2)
1.2 g/g 24 weeks -51.6%[2]

Atrasentan
ALIGN (Phase 3

Interim)
Not Reported 36 weeks

-36.1% (vs.

placebo on top of

RAS inhibitor)[9]

Sparsentan
PROTECT

(Phase 3 Interim)
Not Reported 36 weeks

-49.8% (vs.

-15.1% for

irbesartan)[10]

Table 2: Safety and Tolerability Profile
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Treatment Key Adverse Events

Diosuxentan (SC0062)

Well-tolerated with an acceptable safety profile,

no increased risk of peripheral edema compared

to placebo.[2][11]

Atrasentan
Favorable safety profile consistent with

previously reported data.[9]

Sparsentan Generally well-tolerated.[12]

Standard of Care (ACEi/ARBs)

Generally well-tolerated, but can cause cough

(ACEi), hyperkalemia, and a small initial

decrease in eGFR.

Standard of Care (SGLT2i)

Generally well-tolerated, but can increase the

risk of genital yeast infections and diabetic

ketoacidosis (rare).

Experimental Protocols
2-SUCCEED Phase 2 Study (Diosuxentan)
The efficacy and safety of Diosuxentan were evaluated in a Phase 2, randomized, double-

blind, placebo-controlled, dose-finding clinical trial.

Patient Population: Adults with biopsy-proven IgA nephropathy, eGFR ≥ 30 ml/min/1.73 m²,

and UPCR ≥ 750 mg/g despite being on a maximum tolerated dose of an ACEi or ARB.[2]

Intervention: Patients were randomized to receive placebo or Diosuxentan at doses of 5

mg, 10 mg, or 20 mg once daily for 24 weeks.[2]

Primary Endpoint: The primary efficacy endpoint was the change from baseline in 24-hour

UPCR at week 12.[2] Secondary endpoints included the change in UPCR at other time

points and changes in eGFR.[11]

Safety Assessment: Safety was monitored through the recording of treatment-emergent

adverse events and serious adverse events.[11]
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ALIGN Phase 3 Study (Atrasentan)
This was a Phase 3, multinational, double-blind, randomized, placebo-controlled trial.

Patient Population: Adults with biopsy-proven IgA nephropathy, total urinary protein excretion

of at least 1 g per day, and an eGFR of at least 30 ml/min/1.73 m².[13]

Intervention: Patients were randomly assigned to receive atrasentan (0.75 mg per day) or a

matched placebo, in addition to supportive care with a RAS inhibitor.[9][13]

Primary Endpoint: The primary outcome was the change in the 24-hour UPCR from baseline

to week 36.[13][14]

PROTECT Phase 3 Study (Sparsentan)
This was an international, randomized, double-blind, active-controlled study.

Patient Population: Adults with biopsy-proven IgA nephropathy and proteinuria of 1.0 g/day

or higher despite maximized treatment with a RAS inhibitor for at least 12 weeks.[15]

Intervention: Patients were randomly assigned in a 1:1 ratio to receive either sparsentan 400

mg once daily or irbesartan 300 mg once daily.[15][16]

Primary Endpoint: The primary efficacy endpoint was the change in proteinuria from baseline

at week 36.[17]

Visualizing the Mechanism of Action and
Experimental Workflow
To better understand the underlying biology and the design of the clinical trials, the following

diagrams are provided.
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Caption: Diosuxentan's mechanism of action in nephropathy.
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Caption: Workflow of the 2-SUCCEED Phase 2 clinical trial.

Conclusion
Diosuxentan has demonstrated a clinically meaningful and statistically significant reduction in

proteinuria in patients with IgA nephropathy and diabetic kidney disease who are already

receiving standard-of-care treatment. Its performance, particularly at the 20 mg dose, appears

comparable to or potentially better than other endothelin receptor antagonists in development,

although direct head-to-head trials are needed for a definitive comparison. The favorable safety

profile, especially the lack of significant fluid retention, is a promising feature. As a selective

ETA receptor antagonist, Diosuxentan represents a targeted approach to addressing the
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underlying pathophysiology of nephropathy and holds the potential to become a valuable

addition to the therapeutic armamentarium for patients with chronic kidney disease. Further

long-term data from ongoing and future studies will be crucial to fully establish its role in

preserving kidney function and improving patient outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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